

biological significance of prolycopeno in plant physiology

Author: BenchChem Technical Support Team. **Date:** December 2025

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Prolycopeno in Plant Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolycopeno, a poly-cis-isomer of lycopene (specifically 7,9,7',9'-tetra-cis-lycopene), is a crucial intermediate in the carotenoid biosynthesis pathway in plants. While transient and typically not accumulating in significant amounts in most wild-type plant tissues, its study, primarily through the analysis of tangerine tomato mutants, has unveiled critical insights into carotenoid metabolism, plastid development, and the antioxidant landscape of plants. This technical guide provides an in-depth exploration of the biological significance of **prolycopeno**, detailing its biosynthesis, physiological roles, and antioxidant properties. It further presents detailed experimental protocols for its analysis and visualizes key pathways and workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Carotenoids are a diverse group of isoprenoid pigments synthesized by plants and some microorganisms, playing indispensable roles in photosynthesis, photoprotection, and as precursors to plant hormones. Lycopene, a red carotenoid abundant in ripe tomatoes, is a

potent antioxidant with well-documented health benefits. The biosynthesis of the predominant all-trans-lycopene proceeds through a series of desaturation and isomerization steps, with **prolycopene** emerging as a key, albeit fleeting, intermediate. The biological significance of **prolycopene** has been largely elucidated through the study of tangerine mutants of tomato (*Solanum lycopersicum*), which accumulate this poly-cis-isomer due to a deficiency in the enzyme carotenoid isomerase (CRTISO).^{[1][2]} This accumulation leads to the characteristic orange color of the fruit, as opposed to the deep red of wild-type tomatoes.^{[1][3]} This guide delves into the core aspects of **prolycopene**'s role in plant physiology, offering a technical resource for its study and potential applications.

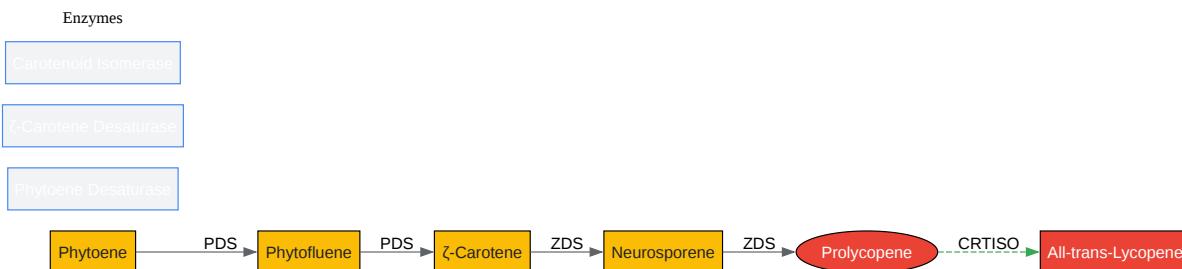
Prolycopene Biosynthesis

Prolycopene is an intermediate in the multi-step conversion of phytoene to all-trans-lycopene. This pathway is localized in the plastids.^[4] The key enzymatic step leading to **prolycopene** accumulation is the desaturation of ζ -carotene, and its subsequent isomerization to all-trans-lycopene is catalyzed by the enzyme carotenoid isomerase (CRTISO).^{[1][3]}

The biosynthetic pathway is as follows:

Phytoene \rightarrow Phytofluene \rightarrow ζ -Carotene \rightarrow Neurosporene \rightarrow **Prolycopene** \rightarrow All-trans-lycopene

In wild-type plants, the flux through this pathway is tightly regulated, and **prolycopene** is rapidly converted to all-trans-lycopene, hence its low abundance. However, in tangerine mutants, a mutation in the CRTISO gene leads to a non-functional or absent enzyme, causing the accumulation of **prolycopene** and its precursors.^{[1][2]}

[Click to download full resolution via product page](#)**Figure 1: Prolycopene Biosynthesis Pathway**

Quantitative Data on Prolycopene Accumulation

The accumulation of **prolycopene** is most prominently observed in tangerine tomato mutants. The tables below summarize the quantitative data on **prolycopene** and all-trans-lycopene content in wild-type and tangerine tomato tissues.

Table 1: Carotenoid Composition in Ripe Tomato Fruit (μg/g fresh weight)

Carotenoid	Wild-Type (cv. M82)	Tangerine Mutant (tangerine3183)
Prolycopene	Not Detected	45.0 ± 8.2
All-trans-Lycopene	65.0 ± 11.5	1.5 ± 0.4
Phytoene	5.2 ± 1.1	10.1 ± 2.5
Phytofluene	2.1 ± 0.5	4.3 ± 1.0
ζ -Carotene	1.8 ± 0.4	8.7 ± 2.1
Total Carotenoids	86.5 ± 15.2	77.5 ± 16.8

Data adapted from Isaacson et al., 2002.[1]

Table 2: Carotenoid Composition in Tomato Flowers (% of total carotenoids)

Carotenoid	Wild-Type (cv. M82)	Tangerine Mutant (tangerine3183)
Prolycopene	Not Detected	35.5 ± 9.7
Phytoene	-	5.1 ± 2.2
Phytofluene	-	1.8 ± 0.7
ζ-Carotene	-	6.1 ± 2.5
Lutein	59.4 ± 7.0	36.5 ± 9.7
Violaxanthin	37.0 ± 7.1	11.0 ± 6.1
Neoxanthin	2.5 ± 1.0	4.8 ± 0.6
Total Carotenoids (μg/g fresh weight)	770 ± 112	490 ± 327

Data adapted from Isaacson et al., 2002.[1]

Table 3: Carotenoid Composition in Etiolated Seedling Leaves (% of total carotenoids)

Carotenoid	Wild-Type (cv. Micro-Tom)	Tangerine Mutant (tangerinemic)
Prolycopene	Not Detected	33.2
Phytoene	-	17.8
Phytofluene	-	7.7
ζ -Carotene	-	24.2
cis-Neurosporene	-	15.1
Lutein	95.0	Not Detected
Violaxanthin	3.0	Not Detected
Neoxanthin	2.0	Not Detected

Data adapted from Isaacson et al., 2002.[1]

Biological Significance of Prolycopene Role as a Biosynthetic Intermediate

The primary and undisputed role of **prolycopene** is its function as a precursor to all-trans-lycopene.[1] The study of tangerine mutants has been instrumental in confirming the existence of a poly-cis pathway for carotenoid biosynthesis in plants, a significant departure from the all-trans pathway observed in some bacteria.[1]

Antioxidant Activity

Lycopene, in general, is a potent antioxidant due to its numerous conjugated double bonds that can quench singlet oxygen and scavenge other reactive oxygen species (ROS).[5] While all-trans-lycopene is the most stable isomer, studies have suggested that cis-isomers, including **prolycopene**, may exhibit equal or even superior antioxidant activity in certain in vitro assays.[6] The bent structure of cis-isomers might allow for better interaction with radicals within biological membranes.

Table 4: Comparative Antioxidant Activity of Lycopene Isomers

Assay	All-trans-Lycopene	Prolycopene (and other cis-isomers)	Reference
DPPH Radical Scavenging	IC50: ~54 µg/mL	Similar or slightly higher activity	[7]
FRAP (Ferric Reducing Antioxidant Power)	High reducing power	Similar reducing power	-
Singlet Oxygen Quenching	High quenching rate constant	High quenching rate constant	[8][9]

Impact on Plastid Development

The accumulation of **prolycopene** in tangerine mutants has profound effects on plastid development, particularly the transition from chloroplasts to chromoplasts in ripening fruit. In wild-type tomatoes, the accumulation of all-trans-lycopene is associated with the formation of crystalline structures within the chromoplasts.[10] In contrast, the accumulation of **prolycopene** in tangerine mutants leads to the formation of globular, lipid-dissolved structures.[11] This altered ultrastructure is responsible for the orange color of the fruit. Furthermore, the accumulation of **prolycopene** and its precursors in young leaves and etiolated seedlings of some tangerine alleles can impair chloroplast development and chlorophyll accumulation.[1]

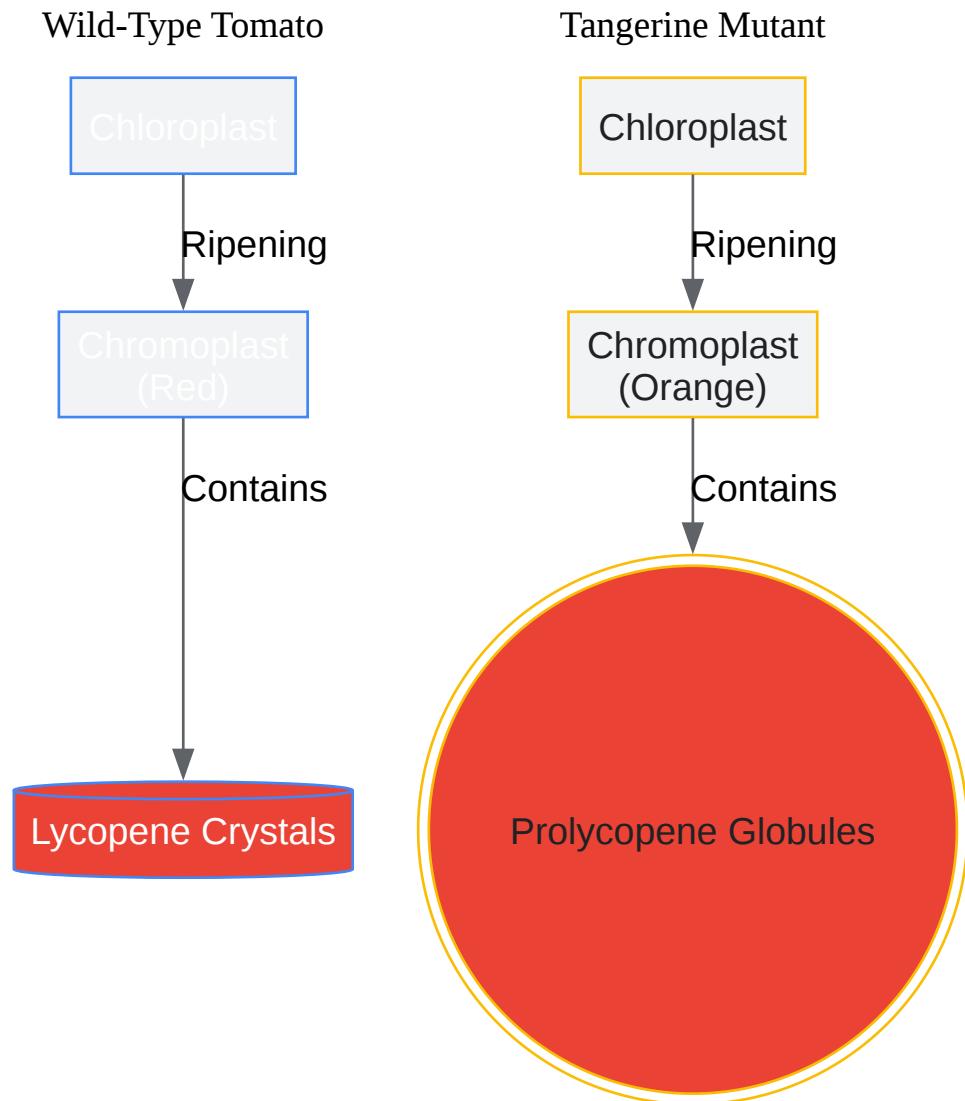
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Figure 2: Impact of **Prolycopene** on Chromoplast Ultrastructure

Role in Plant Stress Response

While direct evidence for a specific role of **prolycopene** in stress response is limited, the general importance of carotenoids in mitigating abiotic stress is well-established.^[12] Carotenoids, including lycopene isomers, can protect plant cells from oxidative damage induced by stressors such as high light, drought, and extreme temperatures. The accumulation of **prolycopene** in tangerine mutants could potentially alter the plant's response to these stresses, although this remains an area for further investigation. Some studies suggest that the

altered carotenoid profile in tangerine mutants can influence the plant's photosynthetic response to combined low light and low-temperature stress.[13]

Experimental Protocols

Extraction of Prolycopeno and Other Carotenoids

This protocol is adapted for the extraction of carotenoids from tomato fruit tissue, with modifications to minimize isomerization.

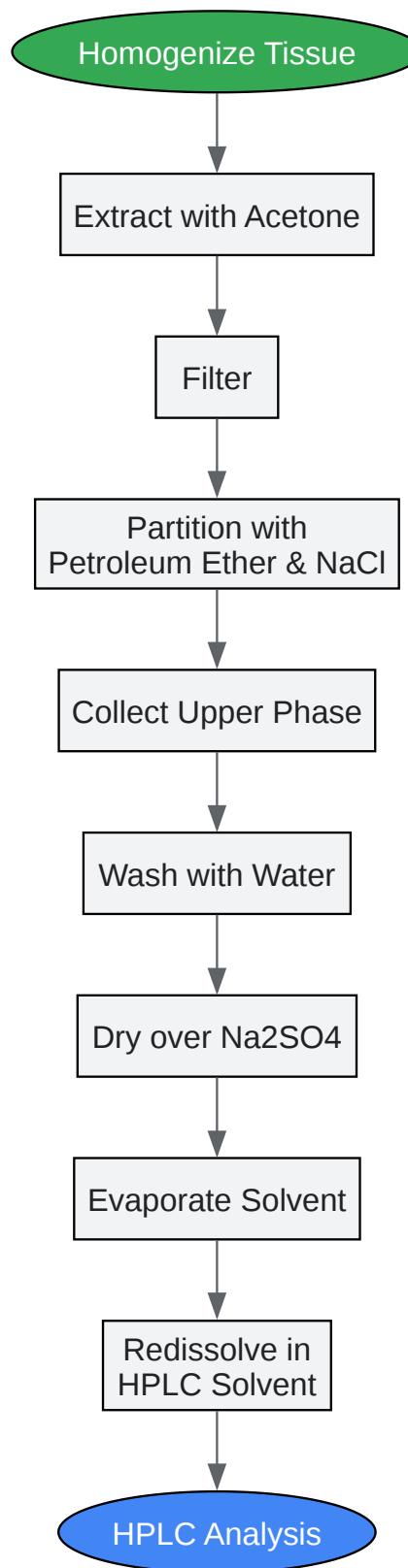
Materials:

- Mortar and pestle
- Acetone (HPLC grade)
- Petroleum ether (HPLC grade)
- Saturated NaCl solution
- Anhydrous sodium sulfate
- Rotary evaporator
- Amber glass vials

Procedure:

- Homogenize 5 g of fresh plant tissue in a mortar and pestle with liquid nitrogen.
- Add 25 mL of acetone and continue grinding until a fine slurry is obtained.
- Filter the extract through a Büchner funnel with Whatman No. 1 filter paper.
- Transfer the filtrate to a separatory funnel and add 25 mL of petroleum ether and 25 mL of saturated NaCl solution.
- Shake the funnel gently and allow the layers to separate. The upper, colored layer contains the carotenoids.

- Collect the upper layer and wash it twice with 25 mL of distilled water to remove residual acetone.
- Dry the petroleum ether extract over anhydrous sodium sulfate.
- Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 35°C.
- Redissolve the carotenoid extract in a known volume of a suitable solvent (e.g., acetone or a mixture of methanol, methyl-tert-butyl ether, and water) for HPLC analysis.
- Store the extract at -20°C in an amber glass vial under a nitrogen atmosphere to prevent degradation.



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Figure 3: Carotenoid Extraction Workflow

HPLC Quantification of Prolycopeno

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.
- C30 reverse-phase column (e.g., YMC Carotenoid S-3, 4.6 x 250 mm, 3 μ m).

Mobile Phase:

- A gradient of methanol, methyl-tert-butyl ether, and water. A typical gradient starts with a high percentage of methanol and gradually increases the percentage of methyl-tert-butyl ether.

Procedure:

- Set the column temperature to 25°C.
- Set the PDA detector to scan from 250 to 600 nm. Monitor at 445 nm for **prolycopeno** and 472 nm for all-trans-lycopene.
- Inject 20 μ L of the carotenoid extract.
- Identify and quantify **prolycopeno** and other carotenoids based on their retention times and absorption spectra compared to authentic standards.

In Vitro Antioxidant Assays

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[\[14\]](#)[\[15\]](#)

Materials:

- DPPH solution (0.1 mM in methanol)
- Methanol
- Carotenoid extract

- Ascorbic acid (positive control)
- 96-well microplate reader

Procedure:

- Prepare a series of dilutions of the carotenoid extract and ascorbic acid in methanol.[16]
- In a 96-well plate, add 100 μ L of each dilution to a well.
- Add 100 μ L of the DPPH solution to each well.
- Incubate the plate in the dark at room temperature for 30 minutes.[14]
- Measure the absorbance at 517 nm.
- Calculate the percentage of scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

This assay measures the ability of an antioxidant to reduce ferric iron (Fe^{3+}) to ferrous iron (Fe^{2+}).[17][18][19]

Materials:

- FRAP reagent (a mixture of acetate buffer, TPTZ solution, and FeCl_3 solution)[17]
- Carotenoid extract
- Trolox (positive control)
- 96-well microplate reader

Procedure:

- Prepare the FRAP reagent fresh.[19]
- Prepare a series of dilutions of the carotenoid extract and Trolox.
- In a 96-well plate, add 20 μ L of each dilution to a well.

- Add 180 μ L of the FRAP reagent to each well.
- Incubate the plate at 37°C for 30 minutes.[\[17\]](#)
- Measure the absorbance at 593 nm.
- Construct a standard curve using Trolox and express the results as Trolox equivalents.

This assay measures the ability of an antioxidant to quench singlet oxygen, a highly reactive oxygen species.[\[8\]](#)[\[20\]](#)[\[21\]](#)

Materials:

- Singlet oxygen generator (e.g., endoperoxide)
- Singlet oxygen sensor (e.g., 1,3-diphenylisobenzofuran - DPBF)
- Carotenoid extract
- Solvent (e.g., ethanol/chloroform mixture)
- UV-Vis spectrophotometer

Procedure:

- Prepare a solution containing the singlet oxygen generator, DPBF, and the carotenoid extract in the chosen solvent.
- Initiate the generation of singlet oxygen (e.g., by thermal decomposition of the endoperoxide).
- Monitor the decrease in absorbance of DPBF at its characteristic wavelength over time.
- The rate of DPBF bleaching is inversely proportional to the singlet oxygen quenching ability of the carotenoid extract.
- Calculate the quenching rate constant relative to a known quencher.

Conclusion

Prolycopene, while often viewed as a mere intermediate, holds significant biological importance in plant physiology. Its study has been pivotal in understanding the intricacies of carotenoid biosynthesis, revealing the prevalence of a poly-cis pathway in plants. The accumulation of **prolycopene** in tangerine mutants provides a unique model to investigate the impact of carotenoid composition on plastid development, fruit color, and potentially, plant stress responses. Furthermore, emerging evidence suggests that **prolycopene** and other cis-isomers of lycopene may possess potent antioxidant properties, a finding of interest to both plant biologists and drug development professionals. The detailed protocols and visualized pathways presented in this guide offer a comprehensive resource for researchers seeking to further unravel the multifaceted roles of **prolycopene** and harness its potential for crop improvement and human health.

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- To cite this document: BenchChem. [biological significance of prolycopeno in plant physiology]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1248880#biological-significance-of-prolycopeno-in-plant-physiology\]](https://www.benchchem.com/product/b1248880#biological-significance-of-prolycopeno-in-plant-physiology)

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